molecular formula C8H8Cl2N2 B11898437 4-(Chloromethyl)-1H-indazole hydrochloride CAS No. 1956307-11-1

4-(Chloromethyl)-1H-indazole hydrochloride

Cat. No.: B11898437
CAS No.: 1956307-11-1
M. Wt: 203.07 g/mol
InChI Key: LNJXXEAWJDTGND-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1H-indazole hydrochloride (CAS 1956307-11-1) is a versatile chemical intermediate in organic synthesis and medicinal chemistry research. The reactive chloromethyl group at the 4-position of the indazole ring makes this compound a valuable building block for constructing more complex molecules through nucleophilic substitution reactions, such as alkylations, enabling the exploration of novel chemical space . The indazole scaffold is a privileged structure in drug discovery, known for its wide range of pharmacological activities. Research indicates that indazole derivatives exhibit significant potential in developing therapeutics for areas including cancer, inflammatory diseases, and neurodegenerative disorders . This particular derivative serves as a key synthetic precursor for researchers working on structure-activity relationship (SAR) studies to develop new bioactive compounds. Handling and Safety: This compound is classified with the signal word "Danger" and hazard statements H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage). Appropriate personal protective equipment is essential. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

CAS No.

1956307-11-1

Molecular Formula

C8H8Cl2N2

Molecular Weight

203.07 g/mol

IUPAC Name

4-(chloromethyl)-1H-indazole;hydrochloride

InChI

InChI=1S/C8H7ClN2.ClH/c9-4-6-2-1-3-8-7(6)5-10-11-8;/h1-3,5H,4H2,(H,10,11);1H

InChI Key

LNJXXEAWJDTGND-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=NNC2=C1)CCl.Cl

Origin of Product

United States

Chemical Reactivity and Synthetic Transformations of 4 Chloromethyl 1h Indazole Hydrochloride

Reactions Involving the Chloromethyl Moiety

The chloromethyl group at the C4 position is analogous to a benzylic chloride, rendering the benzylic carbon highly susceptible to nucleophilic attack and other transformations.

Nucleophilic Substitution Reactions

The carbon atom of the chloromethyl group is a potent electrophilic center, readily undergoing SN2 reactions with a wide array of nucleophiles. This allows for the introduction of diverse functionalities at the C4-position of the indazole scaffold. While specific studies on 4-(chloromethyl)-1H-indazole hydrochloride are not extensively detailed in the provided literature, the reactivity is analogous to other benzylic chlorides used in the synthesis of complex molecules. For instance, the nucleophilic substitution of the N-H hydrogen in methyl 1H-indazole-3-carboxylate with 1-(bromomethyl)-4-fluorobenzene demonstrates the general principle of a nucleophilic site on the indazole reacting with a benzylic halide electrophile. nih.gov In the case of 4-(chloromethyl)-1H-indazole, the chloromethyl group itself serves as the electrophile.

Common nucleophiles that can be employed include:

Oxygen Nucleophiles: Alcohols and phenols can react to form ethers.

Nitrogen Nucleophiles: Amines (primary, secondary) and azides can be used to synthesize the corresponding substituted amines and azides.

Sulfur Nucleophiles: Thiols react to form thioethers.

Carbon Nucleophiles: Cyanide ions or enolates can be used to form new carbon-carbon bonds.

These reactions are typically performed in the presence of a base to either deprotonate the nucleophile or to neutralize the HCl generated if starting from the free base form of the indazole.

Transformation into Other Functional Groups

The chloromethyl group can be converted into various other functional groups through reduction or oxidation processes.

Reduction to Methyl: The chloromethyl group can be reduced to a methyl group using standard catalytic hydrogenation conditions (e.g., H₂, Pd/C) or hydride reagents. This transformation is useful for creating analogues where a simple methyl substituent is desired at the 4-position.

Oxidation to Aldehyde/Carboxylic Acid: Oxidation of the chloromethyl group typically proceeds in a stepwise manner. Direct oxidation to an aldehyde can be challenging due to over-oxidation. A common strategy involves a two-step sequence:

Hydrolysis of the chloride to the corresponding 4-(hydroxymethyl)-1H-indazole.

Oxidation of the resulting primary alcohol to an aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or via a Swern oxidation. The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine, to efficiently produce aldehydes from primary alcohols. wikipedia.org Further oxidation of the aldehyde to a carboxylic acid can be achieved using stronger oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent.

Reactivity of the Indazole Core Towards Electrophilic and Nucleophilic Reagents

The indazole ring system is aromatic and can undergo substitution reactions. chemicalbook.com The electronic nature of the fused benzene (B151609) and pyrazole (B372694) rings dictates the position of these substitutions.

Electrophilic Aromatic Substitution: The indazole ring undergoes electrophilic substitution reactions such as halogenation and nitration. chemicalbook.com Halogenation, including iodination, bromination, and chlorination, is a key transformation for introducing a handle for further modifications like cross-coupling reactions. chim.it These reactions often occur preferentially at the C3, C5, or C7 positions, depending on the directing effects of existing substituents and the reaction conditions. For example, radical C3-nitration of 2H-indazoles has been achieved using Fe(NO₃)₃. chim.it

Nucleophilic Aromatic Substitution (SNAr): While the unsubstituted indazole ring is generally not reactive enough for nucleophilic attack, the presence of halogens on the ring (introduced via electrophilic substitution) facilitates SNAr reactions. This is a powerful method for functionalizing the indazole core, particularly for creating C-N or C-C bonds. mdpi.comnih.gov For instance, copper-catalyzed intramolecular N-arylation of o-chlorinated arylhydrazones is a known method for synthesizing N-phenyl- and N-thiazolyl-1H-indazoles. beilstein-journals.org The reactivity of halogenated imidazoles and other azoles towards various nucleophiles has been well-documented, providing a model for the expected reactivity of halo-indazoles. rsc.org

Transformations at the Indazole Nitrogen Atoms (N1 and N2)

The presence of two nitrogen atoms in the pyrazole ring allows for various reactions, most notably alkylation and acylation, which are crucial for modulating the biological properties of indazole-based compounds. A significant challenge in these reactions is controlling the regioselectivity between the N1 and N2 positions. beilstein-journals.org

N-Alkylation and N-Acylation Reactions

Direct alkylation of 1H-indazoles typically yields a mixture of N1- and N2-substituted products, with the ratio depending heavily on the reaction conditions. beilstein-journals.orgnih.gov The 1H-indazole tautomer is generally considered more thermodynamically stable than the 2H-tautomer. chemicalbook.comnih.gov Consequently, N1-substituted indazoles are often the thermodynamically favored product, while N2-isomers can be kinetically favored. connectjournals.com

N-Alkylation: The choice of base, solvent, and alkylating agent all play critical roles in directing the alkylation to the desired nitrogen. beilstein-journals.orgnih.gov For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) often shows high selectivity for the N1 position, especially with electron-deficient indazoles. beilstein-journals.orgbeilstein-journals.org Conversely, Mitsunobu conditions can favor the formation of the N2-alkylated product. nih.gov More recent methods using trifluoromethanesulfonic acid (TfOH) or copper(II) triflate as catalysts have been developed for the selective N2-alkylation of 1H-indazoles. organic-chemistry.org

ReagentsSolventTypical OutcomeReference
NaH / Alkyl BromideTHFHigh N1 selectivity, especially for C3-substituted indazoles. nih.govbeilstein-journals.org
K₂CO₃ / Methyl IodideDMFMixture of N1 and N2 products. beilstein-journals.org
Cs₂CO₃ / Alkylating AgentDioxaneHigh yield, can favor N1. beilstein-journals.org
Alcohol / DEAD / PPh₃ (Mitsunobu)-Favors N2-alkylation. nih.gov
Alkyl 2,2,2-trichloroacetimidate / TfOH or Cu(OTf)₂-High N2 selectivity. organic-chemistry.org

N-Acylation: N-acylation of indazoles is generally more regioselective than alkylation. The reaction typically provides the N1-substituted regioisomer, which is thermodynamically more stable. beilstein-journals.org It is suggested that even if initial acylation occurs at N2, the product can isomerize to the more stable N1-acylindazole. nih.govbeilstein-journals.org Various methods exist for N-acylation, including the use of acyl chlorides or anhydrides in the presence of a base, or one-pot methods using carboxylic acids activated in situ. orientjchem.orgresearchgate.net

Studies on N-Hydroxymethylation and Related Adduct Formations

The reaction of indazoles with formaldehyde (B43269) is a well-studied transformation that leads to the formation of N-hydroxymethyl adducts, which are useful intermediates.

Research has shown that indazole and its nitro-substituted derivatives react with formaldehyde in aqueous hydrochloric acid to afford (1H-indazol-1-yl)methanol derivatives. acs.orgnih.gov The reaction proceeds preferentially at the N1 position. acs.org The mechanism in acidic media is believed to involve the reaction of the neutral indazole tautomer with protonated formaldehyde, which is a potent electrophile. nih.gov This reaction is common to many N-unsubstituted azoles and provides a route to N-hydroxymethyl compounds that can be used as protecting groups or as precursors for further functionalization. nih.gov

In addition to acid-catalyzed methods, base-promoted N-hydroxymethylation has also been developed, offering an alternative synthetic route under metal- and Lewis acid-free conditions. researchgate.net These studies highlight the controlled manner in which the indazole nitrogen can be functionalized to form specific adducts.

Further Metal-Mediated Cross-Coupling Reactions of 4-(Chloromethyl)-1H-Indazole Derivatives for Advanced Functionalization

The functionalization of the indazole core is a pivotal step in the synthesis of complex heterocyclic compounds with significant applications in medicinal chemistry and materials science. nih.gov Derivatives of 4-(chloromethyl)-1H-indazole hydrochloride serve as versatile building blocks in this context. The chloromethyl group at the C4 position offers a reactive handle for various nucleophilic substitutions, while the indazole ring itself presents multiple sites for advanced functionalization through metal-mediated cross-coupling reactions. These reactions, catalyzed by transition metals like palladium, rhodium, or copper, enable the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds with high efficiency and selectivity. wikipedia.orglibretexts.org

Modern synthetic strategies often involve the regioselective introduction of a leaving group, such as a halogen, onto the indazole ring of a 4-substituted precursor. This halogenated derivative can then undergo a variety of cross-coupling reactions to introduce diverse functionalities. Key methodologies for this advanced functionalization include the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as direct C-H activation approaches. nih.govnih.govorganic-chemistry.org

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and widely used palladium-catalyzed method for forming C-C bonds between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. libretexts.orgorganic-chemistry.org This reaction is particularly valuable for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules. nih.gov For indazole derivatives, this reaction is frequently employed to introduce aryl or heteroaryl substituents at specific positions of the indazole nucleus, typically after regioselective halogenation. nih.govnih.gov

Research has demonstrated the successful Suzuki-Miyaura coupling of bromo-substituted 1H-indazoles with various aryl and heteroaryl boronic acids. For instance, the C7 position of 4-amido-1H-indazoles has been effectively arylated. nih.gov The reaction proceeds efficiently with a range of boronic acids, including those with both electron-donating and electron-withdrawing substituents, as well as heteroaryl boronic acids. nih.gov Similarly, 5-bromo-1H-indazole derivatives have been coupled with pyrrole- and thiophene-boronic acids, showcasing the reaction's utility in creating complex, linked heterocyclic systems. nih.gov The choice of palladium catalyst and ligand is crucial, with systems like [1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) proving highly effective. nih.gov

The data below illustrates the scope of the Suzuki-Miyaura reaction for the functionalization of halogenated indazole precursors.

Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of 4-Amido-7-bromo-1H-indazole with Various Boronic Acids nih.gov

EntryBoronic Acid PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)ProductYield (%)
1Phenylboronic acidPd(PPh₃)₄ (10)K₂CO₃Dioxane/H₂O1202 (MW)N-(7-phenyl-1H-indazol-4-yl)acetamide85
2(4-Methoxyphenyl)boronic acidPd(PPh₃)₄ (10)K₂CO₃Dioxane/H₂O1202 (MW)N-(7-(4-methoxyphenyl)-1H-indazol-4-yl)acetamide92
3(4-Fluorophenyl)boronic acidPd(PPh₃)₄ (10)K₂CO₃Dioxane/H₂O1202 (MW)N-(7-(4-fluorophenyl)-1H-indazol-4-yl)acetamide88
4Thiophen-2-ylboronic acidPd(PPh₃)₄ (10)K₂CO₃Dioxane/H₂O1202 (MW)N-(7-(thiophen-2-yl)-1H-indazol-4-yl)acetamide78
5Pyridin-3-ylboronic acidPd(PPh₃)₄ (10)K₂CO₃Dioxane/H₂O1202 (MW)N-(7-(pyridin-3-yl)-1H-indazol-4-yl)acetamide75

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. wikipedia.org This transformation has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, allowing for the facile construction of aryl and heteroaryl amines. wikipedia.orgnih.gov In the context of indazole chemistry, this reaction enables the introduction of a wide array of nitrogen-based nucleophiles, including primary and secondary amines, amides, and other N-heterocycles, onto a halogenated indazole scaffold. libretexts.org

The reaction mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and subsequent reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. youtube.com The development of sterically hindered and electron-rich phosphine (B1218219) ligands has been critical to the reaction's success, minimizing side reactions like beta-hydride elimination and expanding the scope to less reactive coupling partners like aryl chlorides. wikipedia.orgyoutube.com While specific examples starting from a halogenated 4-(chloromethyl)-1H-indazole are not detailed in the surveyed literature, the general applicability of the Buchwald-Hartwig amination to diverse aryl halides suggests its utility for such substrates. nih.govlibretexts.org

Table 2: General Conditions for Buchwald-Hartwig Amination of Aryl Halides wikipedia.orglibretexts.org

Aryl Halide (Ar-X)Amine (R¹R²NH)Pd SourceLigandBaseSolventTemperature
Ar-I, Ar-BrPrimary Alkyl/Aryl AminesPd(OAc)₂, Pd₂(dba)₃BINAP, P(t-Bu)₃NaOt-Bu, K₃PO₄Toluene, DioxaneRT to 110 °C
Ar-ClPrimary Alkyl/Aryl AminesPd(OAc)₂, Pd₂(dba)₃XPhos, SPhosNaOt-Bu, LiHMDSToluene, THF80 to 130 °C
Ar-BrSecondary AminesPd(OAc)₂, Pd₂(dba)₃RuPhos, BrettPhosNaOt-Bu, K₂CO₃Toluene, Dioxane80 to 110 °C
Ar-BrNH-Heterocycles (e.g., Indazole)Pd₂(dba)₃tBuXPhos, DavePhosK₂CO₃, Cs₂CO₃Dioxane, Toluene100 to 130 °C

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction used to form C-C bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is typically catalyzed by a palladium complex, with copper(I) iodide as a co-catalyst, in the presence of an amine base. organic-chemistry.orglibretexts.org This reaction is exceptionally useful for synthesizing arylalkynes and conjugated enynes, which are important intermediates in the creation of natural products, pharmaceuticals, and organic materials. nih.govnih.gov

The reaction can be performed under mild conditions, often at room temperature, which contributes to its wide applicability. wikipedia.org The mechanism involves the formation of a copper acetylide species, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination to give the final product. libretexts.org For the functionalization of indazole derivatives, the Sonogashira coupling provides a direct method to install an alkyne moiety onto the indazole ring, which can then be used for further transformations, such as click chemistry or cyclization reactions. The reaction works well with iodo- and bromo-substituted indazoles. nih.gov

Table 3: General Conditions for Sonogashira Coupling of Aryl Halides with Terminal Alkynes organic-chemistry.orgwikipedia.org

Aryl Halide (Ar-X)Alkyne (H-C≡C-R)Pd CatalystCu Co-catalystBaseSolventTemperature
Ar-IAryl or Alkyl AlkynePd(PPh₃)₄, PdCl₂(PPh₃)₂CuIEt₃N, i-Pr₂NHTHF, DMFRT to 60 °C
Ar-BrAryl or Alkyl AlkynePdCl₂(PPh₃)₂CuIEt₃N, Piperidine (B6355638)DMF, Toluene50 to 100 °C
Ar-OTfAryl or Alkyl AlkynePd(PPh₃)₄CuIEt₃N, i-Pr₂NHDMF, AcetonitrileRT to 80 °C
Ar-I (Copper-free)Aryl or Alkyl AlkynePd(OAc)₂/LigandNonePiperidine, Cs₂CO₃DMF, Toluene60 to 120 °C

Direct C-H Activation

A more recent and highly efficient strategy for functionalizing heterocycles is direct C-H activation. nih.gov This approach avoids the pre-functionalization step of halogenation, thereby offering a more atom- and step-economical pathway. nih.gov Transition metals, particularly rhodium and palladium, are capable of selectively cleaving a C-H bond on the indazole ring and coupling it with a reaction partner. nih.govnih.gov For indazoles, C-H activation can be directed to specific positions. For example, Rh(III)-catalyzed reactions have been used to achieve C-H/C-H cross-coupling to construct the indazole ring itself from aldehyde phenylhydrazones. nih.gov Furthermore, studies on substituted indazoles have shown that direct C7 arylation can be achieved with high regioselectivity, providing a powerful tool for late-stage functionalization. nih.gov This method represents the cutting edge of synthetic methodology for creating complex indazole derivatives.

Rational Design and Derivatization of 4 Chloromethyl 1h Indazole Analogs

Strategic Functionalization for Structural Diversification of the Indazole Scaffold

The functionalization of the indazole scaffold is a cornerstone of medicinal chemistry, enabling the synthesis of novel compounds with tailored properties. nih.gov The indazole structure, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, offers multiple sites for modification. The presence of the chloromethyl group in 4-(chloromethyl)-1H-indazole hydrochloride provides a key reactive handle for introducing a wide variety of functional groups and for building more complex molecular structures.

The chloromethyl group is susceptible to nucleophilic substitution, allowing for the introduction of diverse side chains. For instance, this group can react with amines, thiols, and alcohols to form the corresponding aminomethyl, thiomethyl, and alkoxymethyl derivatives. This approach is fundamental to creating libraries of compounds for screening purposes.

Furthermore, the indazole ring itself can be functionalized. The nitrogen atoms of the pyrazole moiety can be alkylated or acylated, and the benzene ring can undergo electrophilic substitution reactions. nih.gov The strategic combination of modifications at the chloromethyl group and on the indazole ring system allows for a high degree of structural diversification, which is essential for exploring the chemical space around this privileged scaffold.

A variety of synthetic strategies have been developed to access functionalized indazoles. These include methods that build the indazole ring from acyclic precursors and methods that modify a pre-existing indazole core. researchgate.net For example, Rh(III)-catalyzed double C-H activation of aldehyde phenylhydrazones provides a direct route to functionalized 1H-indazoles. researchgate.net Such methods are crucial for accessing novel analogs that may not be available through simple functionalization of the parent indazole.

The diversification of the indazole scaffold has led to the discovery of compounds with a wide range of biological activities, highlighting the importance of this heterocyclic system in drug discovery. nih.govresearchgate.net The ability to strategically introduce functional groups is a key driver in the ongoing development of new indazole-based therapeutic agents.

Systematic Exploration of Substitution Patterns on the Indazole Ring for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are a critical component of the drug discovery process, providing insights into how specific structural features of a molecule contribute to its biological activity. nih.gov For indazole-based compounds, systematic exploration of substitution patterns on the indazole ring is essential for optimizing potency, selectivity, and pharmacokinetic properties. The indazole scaffold offers several positions for substitution, including the N1 and N2 positions of the pyrazole ring and the C3, C5, C6, and C7 positions of the benzene ring.

The nature and position of substituents on the indazole ring can have a profound impact on biological activity. For example, in a series of indazole analogs of 5-MeO-DMT, substitution at the N1 position with a methyl group was found to significantly decrease potency at the 5-HT2A receptor compared to the unsubstituted analog. nih.gov This highlights the sensitivity of the SAR to modifications at this position.

In another study, the exploration of indazole-3-carboxamide derivatives as 5-HT4 receptor ligands revealed that the nature of the substituent on a piperidine (B6355638) ring attached to the indazole core was crucial for activity. researchgate.net Small alkyl groups led to partial agonism, whereas larger alkyl groups resulted in antagonism. researchgate.net This demonstrates how subtle changes in a distal part of the molecule can switch the pharmacological profile.

The following table summarizes selected SAR findings for indazole derivatives from the literature.

Scaffold Substitution Effect on Activity Target
Indazole-ethanamineN1-methylationDecreased potency5-HT2A Receptor
Indazole-3-carboxamidePiperidine N-substitution (small alkyl)Partial agonism5-HT4 Receptor
Indazole-3-carboxamidePiperidine N-substitution (large alkyl)Antagonism5-HT4 Receptor
IndazoleC3-acylsulfonamideImproved inhibitionMCL-1/BCL-2

The development of dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads was achieved through a scaffold hopping approach from indoles to indazoles. nih.gov Further elaboration of an N2-substituted indazole-3-carboxylic acid lead into a series of indazole-3-acylsulfonamides resulted in improved dual inhibition, likely through occupation of a specific pocket in the target proteins. nih.gov

Design and Synthesis of Linker-Modified Indazole Derivatives

In the design of novel V600E BRAF inhibitors, a series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine derivatives were synthesized with sulfonamide moieties connected via either an ethylamine (B1201723) or a propylamine (B44156) linker. nih.gov The synthesis involved a multi-step sequence, starting with the preparation of the core pyrimidinylbenzimidazole scaffold. nih.gov Separately, the sulfonamide side chains were constructed, and then coupled to the core in the final step. nih.gov This modular approach allows for the synthesis of a variety of linker-modified derivatives for SAR studies.

The choice of linker can have a profound effect on biological activity. For example, in the aforementioned series of BRAF inhibitors, the length of the linker (ethylamine vs. propylamine) was found to influence the inhibitory activity against the target kinase. nih.gov This highlights the importance of optimizing the linker to achieve the desired biological profile.

Another example of linker modification can be seen in the development of 1,2,4-oxadiazole/quinazoline-4-one hybrids. In this work, a chloromethyl-functionalized oxadiazole was used to alkylate a quinazolinone core, effectively linking the two heterocyclic systems. frontiersin.org The resulting hybrid molecules were evaluated for their antiproliferative activity.

The synthesis of linker-modified indazole derivatives often involves standard coupling chemistries. For instance, the reaction of an amine-terminated linker with an activated carboxylic acid on the indazole scaffold is a common method for creating amide-linked derivatives. Alternatively, the reaction of a haloalkyl-functionalized indazole with a nucleophile on the linker can be used to form an ether, thioether, or amine linkage.

The following table provides examples of linker-modified derivatives and their synthetic strategies.

Scaffold Linker Type Coupling Strategy Target Application
PyrimidinylbenzimidazoleEthylamine/PropylamineNucleophilic substitutionBRAF inhibitors
Quinazolinone-OxadiazoleMethylene (B1212753)AlkylationAntiproliferative agents

The rational design and synthesis of linker-modified indazole derivatives is a powerful strategy for developing new therapeutic agents with improved properties.

Regioselective Modifications and their Influence on Molecular Architecture

Regioselectivity, the control of the position of chemical bond formation, is a critical aspect of the synthesis of indazole derivatives. The indazole ring contains two nitrogen atoms, N1 and N2, both of which can potentially undergo reactions such as alkylation. The resulting N1 and N2 isomers are distinct molecules with different three-dimensional shapes and, consequently, different biological activities. Therefore, the ability to selectively synthesize one regioisomer over the other is of paramount importance in medicinal chemistry.

The direct alkylation of 1H-indazoles often leads to a mixture of N1- and N2-substituted products. nih.govbeilstein-journals.org The ratio of these products is influenced by several factors, including the nature of the electrophile, the base, the solvent, and the substituents on the indazole ring. nih.govbeilstein-journals.org For example, in the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, high N1-selectivity was achieved using cesium carbonate as the base, while high N2-selectivity was observed with other bases. nih.gov Density functional theory (DFT) calculations suggested that a chelation mechanism involving the cesium ion is responsible for the N1-selectivity. nih.govbeilstein-journals.org

The thermodynamic stability of the two regioisomers also plays a role. The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the 2H-indazole tautomer. nih.govbeilstein-journals.org This difference in stability can be exploited to achieve regioselectivity under conditions that allow for equilibration.

The regioselectivity of indazole N-alkylation can also be influenced by the substituents present on the indazole ring. Electron-deficient indazoles have been shown to favor N1-alkylation under certain conditions. nih.govbeilstein-journals.org This has been attributed to the coordination of the indazole N2-atom and an electron-rich substituent with the cation of the base. nih.govbeilstein-journals.org

The following table summarizes the effect of reaction conditions on the regioselectivity of indazole alkylation.

Indazole Substrate Reaction Conditions Major Regioisomer Proposed Rationale
Methyl 5-bromo-1H-indazole-3-carboxylateCs2CO3, Alkyl halideN1Chelation mechanism with Cs+
Electron-deficient indazolesNaH, THF, Alkyl bromideN1Coordination of Na+ with N2 and substituent

The ability to control the regioselectivity of indazole modifications is crucial for the rational design of new drug candidates. The distinct molecular architectures of the N1 and N2 isomers can lead to different binding modes with their biological targets, resulting in different pharmacological profiles. Therefore, the development of highly regioselective synthetic methods is a key enabling technology in the field of indazole-based drug discovery.

Advanced Computational and Theoretical Chemical Investigations

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for understanding the intrinsic properties of indazole derivatives at a molecular level.

Frontier Molecular Orbital (FMO) Analysis, including HOMO and LUMO Energies

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular reactivity. nih.gov

Introducing different substituent groups, whether electron-donating or electron-withdrawing, is a common strategy to tune the electronic properties and frontier orbital energy levels of conjugated molecules like indazoles. rsc.org A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov Computational studies on various N-alkylated indazole derivatives have calculated these energy gaps to predict their relative reactivity. For instance, analysis of a series of 3-carboxamide indazole derivatives revealed that specific compounds had more substantial HOMO-LUMO energy gaps, suggesting greater stability. nih.gov The distribution of HOMO and LUMO across the indazole molecule provides insight into the regions most susceptible to electrophilic and nucleophilic attack. nih.gov

Table 1: Representative DFT Calculated Values for Indazole Derivatives Note: This table presents example data for illustrative indazole derivatives (compounds 8a, 8c, 8s from a research study) to demonstrate the application of FMO analysis. Data for 4-(chloromethyl)-1H-indazole hydrochloride itself is not specifically available in the provided sources.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
8a -6.54-1.584.96
8c -6.71-1.974.74
8s -7.12-2.015.11
Data sourced from a DFT computational study on novel indazole derivatives. nih.gov

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. The MEP map uses a color scale to represent different potential values on the electron density surface. nih.gov Red regions indicate negative electrostatic potential, rich in electrons, and are prone to electrophilic attack. Blue regions represent positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. nih.gov

For example, an MEP analysis of an indazole derivative clarified its electron distribution pattern, identifying a positive site and a negative site. nih.gov This mapping helps in understanding intermolecular interactions and provides insights into how the molecule will interact with biological receptors or other reactants. nih.gov

Mechanistic Studies through Computational Modeling

Computational modeling is instrumental in elucidating the complex mechanisms of chemical reactions involving indazoles, including their synthesis and transformations.

Elucidation of Reaction Pathways and Transition States in Indazole Synthesis and Transformations

Theoretical calculations are employed to map out the potential energy surfaces of reactions, identifying intermediates, transition states, and the most favorable reaction pathways. A notable example is the study of the addition of formaldehyde (B43269) to NH-indazoles in aqueous hydrochloric acid. acs.orgnih.gov While experimental results showed the formation of N1-substituted products, theoretical studies were crucial to understanding the mechanism. acs.orgnih.gov

Calculations can explore different potential reaction pathways, such as the reaction of neutral indazole tautomers with neutral or protonated formaldehyde, or the reaction of a protonated indazole cation with formaldehyde. nih.gov By calculating the energies of these different pathways, researchers can determine the most thermodynamically and kinetically favorable route, providing a solid theoretical foundation for the experimental observations. acs.orgnih.gov

Energetic Analysis of Isomeric Forms and Tautomeric Equilibria in Substituted Indazoles

Indazole exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. nih.gov The relative stability of these tautomers is a critical aspect of indazole chemistry, influencing their reactivity and biological activity. Computational methods are used to perform energetic analyses to determine the most stable tautomer under different conditions.

In the gas phase, MP2/6-31G** calculations indicated that the 1H-tautomer of indazole is more stable than the 2H-tautomer by approximately 15 kJ·mol⁻¹. nih.gov Other calculations have found similar energy differences in both the gas phase (14.5 kJ·mol⁻¹) and in water (15.9 kJ·mol⁻¹), confirming the general preference for the 1H-tautomer. nih.govnih.gov While 1H-indazoles possess aromatic character, 2H-indazoles have a less stable ortho-quinoid structure. nih.gov These theoretical results focus on the thermodynamic aspects, providing crucial data on the energy differences between tautomers and isomers that govern their equilibrium. nih.gov

Table 2: Calculated Relative Stabilities of Indazole Tautomers

TautomerComputational MethodRelative Energy (kJ·mol⁻¹)Phase
1H-Indazole MP2/6-31G 0 (Reference)Gas
2H-Indazole MP2/6-31G+15Gas
1H-Indazole Other DFT Methods0 (Reference)Gas
2H-Indazole Other DFT Methods+14.5Gas
1H-Indazole Other DFT Methods0 (Reference)Water
2H-Indazole Other DFT Methods+15.9Water
Data sourced from computational studies on indazole tautomerism. nih.gov

Molecular Dynamics Simulations and Conformational Analysis of Indazole Derivatives

Molecular dynamics (MD) simulations are powerful computational methods used to understand the physical movements of atoms and molecules over time. For indazole derivatives, these simulations provide critical insights into their stability and binding dynamics within biological targets.

MD simulations have been employed to study the behavior of indazole derivatives as potential therapeutic agents. In one study, a potent indazole derivative, compound 39, was analyzed in the active site of the Hypoxia-inducible factor-1α (HIF-1α) protein. The simulation demonstrated that the compound remained quite stable within the active site, suggesting a favorable and lasting interaction. nih.gov Similarly, MD simulations were conducted on 1H-indazole analogs designed as anti-inflammatory agents targeting the Cyclooxygenase-2 (COX-2) enzyme. researchgate.net The results showed that a specific test compound was relatively stable in the active sites of the COX-2 enzyme. researchgate.net Further analysis using the Molecular Mechanics with Generalized Born Surface Area (MM-GBSA) method confirmed substantial binding affinities for the target. researchgate.net

Another investigation focused on indazole derivatives as inhibitors of VEGFR-2, a key protein in angiogenesis. sigmaaldrich.com MD simulations were part of a comprehensive modeling study to interpret structure-activity relationships (SAR). sigmaaldrich.com In a different therapeutic area, hybrid analogs of indazole and 1,3,4-thiadiazole (B1197879) were evaluated as inhibitors of α-amylase and α-glucosidase for potential anti-diabetic applications. A fluoro-substituted derivative, identified as compound 10, was found to be highly stable throughout a 50-nanosecond MD simulation with both enzymes, showing greater stability compared to the control drug, acarbose. bohrium.com

Conformational analysis, which examines the different spatial arrangements of atoms in a molecule, is also crucial. The tautomeric equilibrium between 1H- and 2H-indazoles has been extensively investigated using theoretical and photophysical methods. austinpublishinggroup.com Studies have shown the 1H tautomer to be more stable than the 2H tautomer by approximately 2.3 kcal/mol. austinpublishinggroup.com Advanced spectroscopic techniques like NOESY NMR and 13C and 15N CPMAS NMR, along with X-ray crystallography, have been used to identify the specific conformers and rotamers of indazole derivatives that exist in different solvents and in the solid state. austinpublishinggroup.com For instance, X-ray crystallography of four (1H-indazol-1-yl)methanol derivatives revealed key conformational details, such as the torsion angles of the methanol (B129727) substituent, which differ between nitro-substituted and unsubstituted compounds. nih.gov

Indazole Derivative TypeTarget Protein/EnzymeKey Finding from MD SimulationSource
HIF-1α Inhibitor (Compound 39)HIF-1αFound to be quite stable in the active site. nih.gov
1H-Indazole Analog (BDF)Cyclooxygenase-2 (COX-2)Relatively stable in the enzyme's active sites; demonstrated substantial binding affinities via MM-GBSA. researchgate.net
Indazole-Thiadiazole Hybrid (Compound 10)α-amylase and α-glucosidaseHighly stable throughout a 50 ns simulation. bohrium.com
VEGFR-2 InhibitorsVEGFR-2MD simulation was used to interpret SAR and provide a basis for further optimization. sigmaaldrich.com

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling for Indazole Compounds

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. These models are instrumental in drug design for predicting the activity of new molecules and optimizing lead compounds.

For indazole derivatives, 3D-QSAR studies have been particularly insightful. In an investigation of indazoles as HIF-1α inhibitors, Field and Gaussian-based 3D-QSAR studies were performed to understand the structural features that influence their inhibitory power. nih.gov These models were validated using various statistical measures generated by the partial least square (PLS) method. nih.gov

The 3D-QSAR analysis generated steric and electrostatic contour maps, which provide a structural framework for designing new, more potent inhibitors. nih.gov These maps help in understanding the variability in the activity of the studied compounds. nih.gov For example, the maps can indicate where bulky (steric) groups or electropositive/electronegative (electrostatic) groups on the indazole scaffold would enhance or decrease binding affinity to the target protein. nih.gov

From this analysis, a common five-point pharmacophore hypothesis (A1D2R3R4R5_4) was also generated. nih.gov A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. This five-point hypothesis can be used in conjunction with the 3D-contour maps to guide the design of novel and potent HIF-1α inhibitors for potential cancer treatment. nih.gov

Study FocusQSAR MethodKey OutputsApplication
Indazole derivatives as HIF-1α inhibitorsField and Gaussian-based 3D-QSARSteric and electrostatic contour maps; a five-point pharmacophore hypothesis (A1D2R3R4R5_4).Provides a structural framework to design new inhibitors and understand activity variability.

Molecular Docking Studies for Predictive Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands, such as indazole derivatives, to the binding site of a target protein.

Docking studies have been crucial in elucidating the binding mechanisms of various indazole derivatives. For instance, in the development of HIF-1α inhibitors, molecular docking of the most potent compound showed good binding efficiency within the active site of the HIF-1α protein. nih.gov In another study, 1H-indazole analogs were docked with the Cyclooxygenase-2 (COX-2) enzyme (PDB ID: 3NT1). researchgate.net The results revealed that compounds featuring difluorophenyl, para-toluene, and 4-methoxyphenyl (B3050149) groups exhibited significant binding energies of 9.11, 8.80, and 8.46 kcal/mol, respectively. researchgate.net

Similarly, docking studies were performed on a series of 3-carboxamide indazole derivatives to assess their potential against a renal cancer receptor (PDB: 6FEW) using AutoDock 4.0 software. nih.gov The analysis identified three compounds (8v, 8w, and 8y) with the highest binding energies, and the interactions were visualized to understand the specific hydrogen bonding and alkyl interactions with amino acid residues at the active site. nih.gov In the search for new anti-diabetic agents, molecular docking was used to understand the binding interactions of indazole-thiadiazole hybrids with α-amylase and α-glucosidase enzymes, with one compound ranking highest based on its docking score and interactions. bohrium.com

These studies showcase how molecular docking provides a rational basis for the observed biological activities and guides the structural modification of indazole compounds to improve their binding affinity and selectivity for a specific target.

Indazole Derivative TypeTarget Protein (PDB ID, if available)Docking Software/MethodKey FindingSource
HIF-1α Inhibitor (Compound 39)HIF-1αNot specifiedShowed good binding efficiency with the protein. nih.gov
1H-Indazole AnalogsCyclooxygenase-2 (COX-2) (3NT1)Not specifiedCompounds with specific groups (difluorophenyl, para-toulene) showed significant binding results (up to 9.11 kcal/mol). researchgate.net
3-Carboxamide IndazolesRenal Cancer Receptor (6FEW)AutoDock 4.0Identified derivatives 8v, 8w, and 8y as having the highest binding energy. nih.gov
Indazole-Thiadiazole Hybridsα-amylase and α-glucosidaseNot specifiedIdentified the top-ranked compound based on docking score and interactions. bohrium.com
Indazole-based derivativesVEGFR-2 KinaseNot specifiedDocking was used to interpret the structure-activity relationship (SAR) of the compounds. sigmaaldrich.com

Pre Clinical Biological Evaluation and Mechanistic Insights of 4 Chloromethyl 1h Indazole Derivatives

Comprehensive Screening for Potential Biological Activities (Pre-clinical Investigations)

Derivatives of the 1H-indazole scaffold have been the subject of extensive pre-clinical research to determine their potential therapeutic applications. These investigations have revealed a broad spectrum of biological activities, which are detailed in the following subsections.

Antimicrobial Activity (e.g., Antifungal, Antibacterial)

Various derivatives of 1H-indazole have demonstrated notable antimicrobial properties in pre-clinical studies. The core structure of indazole is recognized as a valuable scaffold in the development of new antimicrobial agents. acs.orgtaylorandfrancis.com

Antibacterial Activity: Several novel 3-methyl-1H-indazole derivatives have been synthesized and evaluated for their antibacterial efficacy against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. nih.gov In these studies, the cup plate method was employed, using ciprofloxacin as a standard drug for comparison. One particular derivative, 1-(2-(piperidin-1-yl)ethan-1-oyl)-3-methyl-1H-indazole, exhibited significant antibacterial activity against both bacterial strains at a concentration of 300 µg/ml, with its efficacy being comparable to that of ciprofloxacin. nih.gov

Further research into other substituted indazole derivatives has identified compounds with significant inhibitory effects on bacterial growth. For instance, certain derivatives with substitutions at the 5th and 6th positions of the indazole ring have shown promising antibacterial potential, with a minimum inhibitory concentration (MIC) value of 50µg/mL against various bacterial strains, including B. Subtilis, S. aureus, E. coli, P. Aeruginosa, and S. typhi. nih.gov

A series of N-methyl-3-aryl indazoles has also been shown to be effective against bacterial strains such as Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium. acs.orgnih.govacs.org

Antifungal Activity: In addition to antibacterial properties, indazole derivatives have been investigated for their antifungal potential. Studies have shown that a sequence of N-methyl-3-aryl indazoles demonstrated activity against the fungal strain Candida albicans. acs.orgnih.govacs.org

Table 1: Antibacterial Activity of Selected 1H-Indazole Derivatives

Compound/Derivative Bacterial Strain Activity/Measurement Reference
1-(2-(piperidin-1-yl)ethan-1-oyl)-3-methyl-1H-indazole Bacillus subtilis, Escherichia coli Effective at 300 µg/ml nih.gov
Substituted indazoles (at 5th and 6th position) B. Subtilis, S. aureus, E. coli, P. Aeruginosa, S. typhi MIC: 50µg/mL nih.gov
N-methyl-3-aryl indazoles Xanthomonas campestris, Bacillus cereus, Escherichia coli, Bacillus megaterium Active acs.orgnih.govacs.org

Antiproliferative and Antitumor Activity in Relevant Cell Lines (Pre-clinical Models)

The 1H-indazole scaffold is a key component in several clinically approved small molecule anti-cancer drugs. rsc.org Pre-clinical studies have demonstrated that various derivatives of 1H-indazole possess significant antiproliferative and antitumor activities against a range of human cancer cell lines.

A series of 1H-indazole-3-amine derivatives were synthesized and evaluated for their inhibitory effects on human lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cancer cell lines. nih.govnih.gov One compound, designated as 6o, showed a promising inhibitory effect against the K562 cell line with a 50% inhibition concentration (IC50) value of 5.15 µM. nih.govnih.gov This compound also exhibited selectivity for cancer cells over normal cells, with an IC50 of 33.2 µM in human embryonic kidney (HEK-293) cells. nih.govnih.gov

Another study focused on 1H-indazole-6-amine derivatives and their anti-proliferative activity in four human cancer cell lines. researchgate.net The compound N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) demonstrated potent activity, particularly against the human colorectal cancer cell line (HCT116) with an IC50 value of 14.3±4.4 μM, while showing no cytotoxicity in normal lung fibroblast cells (MRC5) at concentrations up to 100 μM. researchgate.net

Furthermore, novel indazole analogues of curcumin were synthesized and tested for their cytotoxic activity. uq.edu.au These compounds were found to be more active against colorectal carcinoma (WiDr) cells than against HeLa and MCF-7 cells. uq.edu.au Specifically, compound 3b exhibited the highest cytotoxic activity against WiDr cells with an IC50 of 27.20 µM and a high selectivity index of 5.27. uq.edu.au

Two series of 1-[1-(4,5-dihydrooxazol-2-yl)-1H-indazol-3-yl]-3-phenylurea and 3-phenylthiourea derivatives were also screened for their in vitro cytotoxic activities against the lung carcinoma LCLC-103H cell line. nih.gov The thiourea derivatives showed pronounced cancer cell growth inhibitory effects, with the most potent compound, 1-[1-(4,5-dihydrooxazol-2-yl)-1H-indazol-3-yl]-3-p-tolylthiourea (19), exhibiting cytotoxicity on lung cancer LCLC-103H and cervical cancer SISO cell lines at a concentration of 10 μM. nih.gov

Table 2: Antiproliferative Activity of Selected 1H-Indazole Derivatives

Compound/Derivative Cell Line IC50 Value (µM) Reference
Compound 6o K562 (chronic myeloid leukemia) 5.15 nih.govnih.gov
N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) HCT116 (colorectal cancer) 14.3 ± 4.4 researchgate.net
Compound 3b (curcumin analog) WiDr (colorectal carcinoma) 27.20 uq.edu.au
Compound 19 (thiourea derivative) LCLC-103H (lung carcinoma), SISO (cervical cancer) Effective at 10 µM nih.gov

Anti-inflammatory Properties (Pre-clinical Models)

Indazole and its derivatives have been investigated for their potential anti-inflammatory effects in various pre-clinical models. sunyempire.edu These studies have shown that indazole compounds can significantly inhibit inflammation in a dose- and time-dependent manner.

In a carrageenan-induced hind paw edema model in rats, indazole and its derivatives demonstrated a marked reduction in paw swelling. sunyempire.edu For instance, 5-aminoindazole at a dose of 100mg/kg produced a maximum inhibition of 83.09% in the fifth hour of observation, which was comparable to the effect of the standard anti-inflammatory drug diclofenac (84.50%). sunyempire.edu

The anti-inflammatory action of these compounds is believed to be mediated through the inhibition of key inflammatory pathways. In vitro assays have shown that indazole derivatives can inhibit cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins. sunyempire.edunih.gov Furthermore, these compounds have been found to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), as well as exhibiting free radical scavenging activity. sunyempire.edu

Computational studies, including molecular docking and molecular dynamics simulations, have further supported the potential of 1H-indazole analogs as anti-inflammatory agents by demonstrating their ability to bind to the active sites of the COX-2 enzyme. nih.govresearchgate.netgoogle.com

Table 3: Anti-inflammatory Activity of Selected Indazole Derivatives

Compound/Derivative Pre-clinical Model Key Findings Reference
5-aminoindazole Carrageenan-induced rat paw edema 83.09% inhibition at 100 mg/kg sunyempire.edu
Indazole and derivatives In vitro assays Inhibition of COX-2, TNF-α, and IL-1β sunyempire.edu
1H-indazole analogs Computational modeling Significant binding to COX-2 enzyme nih.govresearchgate.netgoogle.com

Enzyme Inhibition Studies (e.g., CYP51, IDO1, TTK, Glucagon Receptor, Glucokinase, Trypanothione Synthetase)

Derivatives of 1H-indazole have been identified as potent inhibitors of several key enzymes implicated in various diseases.

TTK Inhibition: A series of 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides have been developed as potent inhibitors of tyrosine threonine kinase (TTK). nih.gov Some of these compounds exhibited IC50 values of less than 10 nM for TTK and a GI50 (50% growth inhibition) of less than 0.1 μM in the HCT116 cancer cell line. nih.gov

IDO1 Inhibition: The 1H-indazole scaffold has been identified as a novel key pharmacophore for potent indoleamine-2,3-dioxygenase 1 (IDO1) inhibitory activity. nih.govnih.gov A series of new 1H-indazole derivatives were synthesized, with one compound exhibiting an IC50 value of 5.3μM. nih.gov Structure-activity relationship studies have indicated that the 1H-indazole scaffold is essential for IDO1 inhibition. nih.gov

Glucagon Receptor Antagonism: Novel series of indazole and indole derivatives have been discovered as glucagon receptor (GCGR) antagonists. nih.govnih.gov These compounds have shown potential for the treatment of type 2 diabetes. nih.govnih.govresearchgate.net

Glucokinase Activation: In addition to antagonism, some indazole derivatives have been identified as glucokinase activators. uq.edu.aunih.gov A series of novel indazole and pyrazolopyridine based activators have been developed, with one compound, 4-(6-(azetidine-1-carbonyl)-5-fluoropyridin-3-yloxy)-2-ethyl-N-(5-methylpyrazin-2-yl)-2H-indazole-6-carboxamide, being a potent activator with favorable preclinical pharmacokinetic properties. uq.edu.aunih.gov

Trypanothione Synthetase Inhibition: While research is ongoing, some phenyl-indazole derivatives have been investigated as inhibitors of trypanothione synthetase, a key enzyme in trypanosomatids. researchgate.net

Table 4: Enzyme Inhibition by Selected 1H-Indazole Derivatives

Enzyme Target Derivative Class Potency (IC50/GI50) Reference
TTK 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides < 10 nM (IC50), < 0.1 µM (GI50) nih.govnih.gov
IDO1 1H-indazole derivatives 5.3 µM nih.govnih.gov
Glucagon Receptor Indazole/indole derivatives Potent antagonists nih.govnih.gov
Glucokinase Indazole/pyrazolopyridine derivatives Potent activators uq.edu.aunih.gov

Receptor Antagonism/Agonism (e.g., CC-Chemokine Receptor 4 antagonists)

The investigation of 1H-indazole derivatives as modulators of receptor activity is an active area of research. While specific data on CC-Chemokine Receptor 4 antagonism by 4-(Chloromethyl)-1H-indazole hydrochloride was not prominently available in the reviewed literature, the broader class of indazole derivatives has been explored for various receptor interactions. For example, Granisetron, an indazole-containing compound, is a well-known serotonin 5-HT3 receptor antagonist used to manage chemotherapy-induced nausea and vomiting. nih.govmdpi.com This highlights the potential of the indazole scaffold to be adapted for targeting a range of receptors.

Mechanistic Investigations of Biological Action at the Molecular and Cellular Level (Pre-clinical)

Pre-clinical studies have begun to elucidate the molecular and cellular mechanisms through which 1H-indazole derivatives exert their biological effects, particularly their antitumor activities.

Induction of Apoptosis: Several studies have shown that 1H-indazole derivatives can induce apoptosis, or programmed cell death, in cancer cells. nih.govrsc.orgnih.gov For example, a specific 1H-indazole-3-amine derivative, compound 6o, was found to induce apoptosis in K562 cells in a concentration-dependent manner. nih.govnih.gov Mechanistic studies suggested that this effect was possibly mediated by the inhibition of Bcl2 family members and the p53/MDM2 pathway. nih.govnih.gov Another study on a different indazole derivative, compound 2f, demonstrated that it promoted apoptosis in 4T1 breast cancer cells, which was associated with the upregulation of cleaved caspase-3 and Bax, and the downregulation of Bcl-2. rsc.org This compound also led to a decrease in the mitochondrial membrane potential and an increase in reactive oxygen species (ROS) levels in these cells. rsc.org

Cell Cycle Arrest: In addition to inducing apoptosis, some 1H-indazole derivatives have been shown to cause cell cycle arrest. The aforementioned compound 6o was observed to affect the cell cycle in K562 cells. nih.govnih.gov

Inhibition of Kinase Signaling: The antitumor activity of many indazole derivatives is attributed to their ability to inhibit various protein kinases that are crucial for cancer cell proliferation and survival. rsc.orgrsc.org For instance, the 1H-indazole-3-amine structure is known to be an effective hinge-binding fragment that can interact with the hinge region of tyrosine kinases. nih.govmdpi.com Several approved anti-cancer drugs containing the indazole scaffold, such as pazopanib and entrectinib, function as multi-kinase inhibitors. rsc.orgrsc.org

Disruption of Cell Migration and Invasion: Pre-clinical evidence also suggests that certain indazole derivatives can inhibit the migration and invasion of cancer cells. Treatment of 4T1 cells with compound 2f was found to disrupt these processes, which was accompanied by a reduction in the levels of matrix metalloproteinase-9 (MMP9) and an increase in the tissue inhibitor of matrix metalloproteinase 2 (TIMP2). rsc.org

Advanced Applications in Synthetic Organic Chemistry

4-(Chloromethyl)-1H-Indazole Hydrochloride as a Versatile Building Block in Complex Chemical Synthesis

The primary utility of 4-(Chloromethyl)-1H-indazole hydrochloride in complex synthesis lies in the high reactivity of the chloromethyl group. This functional group serves as a potent electrophile, readily undergoing nucleophilic substitution reactions. This allows for the covalent attachment of the 4-indazolyl-methyl moiety to a wide array of substrates, effectively introducing the valuable indazole core into larger, more complex molecules.

The N1-position of the indazole ring is also nucleophilic and can be selectively alkylated, often after deprotonation with a suitable base. rsc.org However, the chloromethyl group at the C4 position provides a distinct and orthogonal site for chemical modification. This dual reactivity is a key feature that synthetic chemists exploit. The C-Cl bond is susceptible to cleavage and substitution by a variety of nucleophiles, including amines, alcohols, thiols, and carbanions. This versatility enables the construction of diverse molecular frameworks. For instance, the reaction with primary or secondary amines yields aminomethyl-indazoles, while reaction with thiols produces thia-ethers. These linkages are common in pharmacologically active molecules.

The strategic importance of this building block is underscored by the prevalence of substituted indazoles in drug discovery. Many kinase inhibitors, which are crucial in oncology, feature an indazole core. For example, Linifanib is a potent tyrosine kinase receptor inhibitor containing a 3-aminoindazole structure. nih.gov Similarly, the HIV capsid inhibitor Lenacapavir incorporates a complex, substituted 7-bromo-4-chloro-1H-indazol-3-amine fragment, highlighting the value of halogenated indazoles in the synthesis of cutting-edge pharmaceuticals. nih.gov The synthesis of such complex molecules often relies on the stepwise and controlled functionalization of a core structure, a role for which 4-(chloromethyl)-1H-indazole hydrochloride is well-suited.

Table 1: Representative Nucleophilic Substitution Reactions

Nucleophile Type Reagent Example Resulting Linkage Product Class Example
Amine Piperidine (B6355638) C-N 4-(Piperidin-1-ylmethyl)-1H-indazole
Thiol Thiophenol C-S 4-(Phenylthiomethyl)-1H-indazole
Alcohol/Phenol Sodium Phenoxide C-O 4-(Phenoxymethyl)-1H-indazole
Carbanion Diethyl malonate C-C Diethyl 2-(1H-indazol-4-ylmethyl)malonate

Utilization in the Construction of Novel Heterocyclic Systems and Molecular Architectures

Beyond its role in simple alkylation, 4-(Chloromethyl)-1H-indazole hydrochloride is a valuable precursor for the synthesis of novel heterocyclic systems. Its bifunctional nature—an electrophilic chloromethyl group and a nucleophilic NH group on the pyrazole (B372694) ring—can be harnessed to construct fused or bridged ring systems through intramolecular or intermolecular cyclization strategies.

One potential application is in the synthesis of indazolo-fused heterocycles. For example, by reacting 4-(chloromethyl)-1H-indazole with a dinucleophile, new rings can be annulated onto the indazole core. A reaction with a molecule containing both an amine and a thiol, for instance, could lead to the formation of a new thiazocine or related ring system fused to the indazole. Such complex heterocyclic frameworks are of great interest in medicinal chemistry as they present novel three-dimensional structures for interaction with biological targets.

The literature contains numerous examples of creating complex fused systems from indazole precursors. Multi-component reactions have been developed to synthesize pyridazino[1,2-a]indazoles and indazolo[2,1-b]phthalazines, which are intricate heterocyclic structures with potential biological activity. nih.gov These syntheses, while not starting from 4-(chloromethyl)-1H-indazole itself, establish the principle of using the indazole nucleus as a foundation for building more elaborate molecular architectures. The reactive chloromethyl handle on the title compound provides a convenient entry point for chemists to design and execute similar cyclization cascades, leading to previously unexplored heterocyclic families.

Table 2: Potential Heterocyclic Systems from 4-(Chloromethyl)-1H-indazole

Reactant Partner (Dinucleophile) Potential Reaction Type Resulting Heterocyclic System
Ethylenediamine Sequential N-alkylation Piperazino-indazole derivative
2-Aminothiophenol Intermolecular condensation/cyclization Indazolo-benzothiazepine derivative
Hydrazine (B178648) Reaction with chloromethyl, then cyclization Fused pyridazino-indazole system
Malononitrile Dimer Michael addition followed by cyclization Fused dihydropyridine-indazole system

Contributions to the Development of New Synthetic Reagents and Catalysts Based on the Indazole Core

A sophisticated application of 4-(Chloromethyl)-1H-indazole hydrochloride is its use in the creation of novel synthetic reagents and catalysts. The indazole moiety can be incorporated into larger molecular systems, such as ligands for transition metal catalysis, to modulate their electronic properties and reactivity.

A compelling example is the recent development of an indazole/indazolium phosphine (B1218219) ligand scaffold for gold(I) catalysis. nih.govacs.org In this work, researchers synthesized a new phosphine ligand that incorporates an indazole group. The significance of this design is the presence of the second nitrogen atom in the indazole ring, which acts as a handle for facile electronic tuning. This nitrogen's lone pair allows for the simple introduction of a positive charge onto the ligand backbone via methylation, converting the neutral indazole ligand into a cationic indazolium ligand. nih.govacs.org

This modification has a profound impact on the catalytic activity of the corresponding gold(I) complex. The neutral indazole-phosphine-gold complex and its cationic indazolium counterpart, while structurally very similar, exhibit markedly different performance in benchmark reactions like propargyl amide and enyne cyclizations. nih.govacs.org The introduction of the positive charge in the ligand backbone withdraws electron density from the gold center, making it more electrophilic and altering its catalytic behavior. acs.org For instance, in some cyclization reactions, the neutral gold complex showed significantly higher catalytic activity than standard catalysts, a phenomenon attributed to the indazole nitrogen potentially acting as a Brønsted base to assist in the catalytic cycle. acs.org This ability to easily fine-tune the electronic nature of the catalyst with minimal structural changes is a significant advance in ligand design, enabled by the unique properties of the indazole core. This demonstrates a shift from using the indazole merely as a structural component of a target molecule to employing it as a functional component of a catalyst system itself.

Table 3: Comparison of Indazole-Based Gold(I) Catalysts in Enyne Cyclization

Catalyst Type Key Feature Catalytic Activity Rationale
Neutral Indazole-Phosphine-Au(I) Free N-H on indazole ring High activity Indazole nitrogen may act as an internal Brønsted base, assisting in proton transfer steps. acs.org
Cationic Indazolium-Phosphine-Au(I) Formal positive charge on ligand Activity is modulated Increased electrophilicity of the gold center alters its interaction with substrates. nih.govacs.org

Q & A

Q. What are the common synthetic routes for preparing 4-(Chloromethyl)-1H-indazole hydrochloride, and what factors influence reaction efficiency?

The synthesis typically involves chloromethylation of the indazole core. A method analogous to the preparation of 1-(chloromethyl)-1,2,4-triazole hydrochloride salt (a structurally related compound) uses thionyl chloride (SOCl₂) in chloroform to introduce the chloromethyl group . Key factors include:

  • Solvent choice : Chloroform aids in dissolving intermediates and controlling exothermic reactions during SOCl₂ addition.
  • Temperature control : Slow addition of SOCl₂ at 0–5°C minimizes side reactions.
  • Purification : Recrystallization from ethanol/water mixtures improves purity. Yields exceeding 90% are achievable under optimized conditions .

Q. Which spectroscopic techniques are critical for characterizing 4-(Chloromethyl)-1H-indazole hydrochloride?

Essential methods include:

  • ¹H/¹³C NMR : Confirms the chloromethyl (-CH₂Cl) group (δ ~4.7 ppm for ¹H; δ ~40–45 ppm for ¹³C) and indazole aromatic protons .
  • HPLC-MS : Validates molecular weight (e.g., [M+H]+ at m/z 201.6 for C₈H₈ClN₂·HCl) and purity (>95%) .
  • XRD : Resolves crystal structure ambiguities, particularly hydrogen bonding between the indazole N-H and chloride .

Q. What are the primary reaction pathways for 4-(Chloromethyl)-1H-indazole hydrochloride in nucleophilic substitution reactions?

The chloromethyl group undergoes nucleophilic substitution with:

  • Amines : Forms secondary/tertiary amines (e.g., with piperazine derivatives) in DMF at 60–80°C .
  • Thiols : Generates thioether linkages in basic aqueous conditions (pH 8–9) .
  • Azides : Click chemistry via sodium azide (NaN₃) in DMSO yields 4-(azidomethyl)-1H-indazole, a precursor for bioconjugation .

Advanced Research Questions

Q. How can contradictory data on reaction yields or byproducts be resolved in the synthesis of 4-(Chloromethyl)-1H-indazole derivatives?

  • Reaction monitoring : Use in-situ FTIR to track SOCl₂ consumption and intermediate formation .
  • Byproduct analysis : LC-MS identifies dimers (e.g., bis-indazole compounds) formed via Friedel-Crafts alkylation, which can be suppressed by reducing reaction temperature .
  • DoE (Design of Experiments) : Optimize molar ratios (e.g., indazole:formaldehyde:SOCl₂ = 1:1.2:1.5) to maximize yield .

Q. What strategies enhance the biological activity of 4-(Chloromethyl)-1H-indazole derivatives in drug discovery?

  • Structural modifications : Replace the chloromethyl group with bioisosteres (e.g., boronic acid for protease inhibitors) .
  • SAR studies : Analogous indazole-based drugs (e.g., benzidamine hydrochloride) show that N-alkylation or aryl substitution at the 1-position improves anti-inflammatory activity .
  • Prodrug design : Conjugate the chloromethyl group to hydrophilic moieties (e.g., PEG) to improve pharmacokinetics .

Q. How does the chloromethyl group’s position affect reactivity compared to similar heterocycles?

Comparative studies with 2-chloro-4-(chloromethyl)pyridine hydrochloride reveal:

  • Enhanced electrophilicity : The indazole’s electron-deficient aromatic ring accelerates SN2 reactions at the chloromethyl site .
  • Steric effects : Bulky substituents at the 1-position (e.g., methyl) hinder nucleophilic attack, requiring polar aprotic solvents (e.g., DMF) to mitigate steric hindrance .

Q. What computational methods predict the stability and reactivity of 4-(Chloromethyl)-1H-indazole hydrochloride in aqueous environments?

  • DFT calculations : Estimate bond dissociation energies (BDE) for the C-Cl bond (~70 kcal/mol), indicating hydrolysis susceptibility at pH > 10 .
  • MD simulations : Model solvation effects; aqueous stability decreases with increasing temperature (>40°C) due to Cl⁻ displacement .

Data Contradictions and Methodological Considerations

Q. How should researchers address discrepancies in reported LC₅₀ values for 4-(Chloromethyl)-1H-indazole hydrochloride in toxicity studies?

  • Standardize assays : Variations arise from cell line differences (e.g., HEK293 vs. HepG2). Use OECD guidelines for cytotoxicity testing .
  • Control hydrolysis : The compound hydrolyzes to 4-(hydroxymethyl)-1H-indazole in aqueous media, which is less toxic. Pre-formulate in anhydrous DMSO for consistent dosing .

Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved?

  • HPLC-DAD/ELSD : Detect non-UV-active impurities (e.g., inorganic salts) .
  • NMR spiking : Add authentic samples of suspected byproducts (e.g., dimeric species) to confirm peak assignments .

Tables for Key Data

Property Value Method Reference
Molecular Weight201.6 g/molHRMS
Melting Point127–130°C (decomposes)DSC
Aqueous Solubility (25°C)14 mg/mL (DMSO); <0.2 mg/mL (H₂O)Shake-flask
LogP (octanol/water)1.8 ± 0.2HPLC retention

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